molecular formula C24H33N4O9F B1574759 Caspase-12 Inhibitor Z-ATAD-FMK

Caspase-12 Inhibitor Z-ATAD-FMK

Cat. No.: B1574759
M. Wt: 540.54
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Caspases in Cellular Processes

Caspases, or cysteine-aspartic proteases, are a family of enzymes that play crucial roles in apoptosis and inflammation. nih.govportlandpress.com They are synthesized as inactive zymogens and become activated through a proteolytic cascade. aatbio.comnumberanalytics.com This activation is a critical step in the cell's decision to undergo programmed cell death or to mount an inflammatory response. nih.govresearchgate.net

Apoptotic caspases are the executioners of programmed cell death. aatbio.com They are broadly categorized into initiator caspases and executioner caspases. aatbio.com Initiator caspases, such as caspase-8 and caspase-9, are activated by specific cellular signals and in turn, activate the executioner caspases. portlandpress.com Executioner caspases, including caspase-3 and caspase-7, then cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. numberanalytics.com This controlled demolition of the cell prevents the release of harmful substances that could damage neighboring cells. nih.gov

Distinct from their apoptotic counterparts, inflammatory caspases are key mediators of the innate immune response. nih.govnih.gov This group includes caspase-1, -4, -5, and in mice, caspase-11. nih.govaai.org Their primary role is to process and activate pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. nih.govaai.org Activation of these caspases is often triggered by large multi-protein complexes called inflammasomes, which assemble in response to pathogens and cellular stress. portlandpress.com While their main function is in inflammation, emerging evidence suggests crosstalk between inflammatory and apoptotic caspase pathways. nih.gov

Endoplasmic Reticulum (ER) Stress Response and Unfolded Protein Response (UPR)

The endoplasmic reticulum is a central hub for protein synthesis, folding, and modification. wikipedia.orgnih.gov It ensures that newly synthesized proteins are correctly folded and assembled before being transported to their final destinations.

The ER's capacity for protein folding is not limitless. A variety of conditions, such as nutrient deprivation, hypoxia, and the accumulation of mutant proteins, can overwhelm the ER's folding machinery, leading to a state known as ER stress. nih.govyoutube.com This stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. wikipedia.orgwikipedia.org To counteract this, the cell activates the Unfolded Protein Response (UPR), a sophisticated signaling network aimed at restoring ER homeostasis. nih.govnih.govnih.gov The UPR works to reduce the load of new proteins entering the ER, enhance the production of chaperone proteins to assist in folding, and promote the degradation of misfolded proteins. wikipedia.orgnih.gov However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.govnih.gov

When ER stress becomes chronic and irremediable, the cell initiates apoptosis to eliminate itself. nih.govnumberanalytics.com This process is mediated by several key signaling pathways originating from the ER. The UPR is governed by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). nih.govnih.gov Prolonged activation of these sensors can trigger downstream apoptotic signaling. For instance, the IRE1 pathway can lead to the activation of the pro-apoptotic JNK pathway. nih.govnih.gov The PERK pathway can induce the expression of the pro-apoptotic transcription factor CHOP. numberanalytics.comspandidos-publications.com Furthermore, ER stress can lead to the disruption of calcium homeostasis, with the release of calcium from the ER into the cytosol, which can in turn activate calcium-dependent proteases and contribute to mitochondrial-mediated apoptosis. numberanalytics.comresearchgate.net

Identification and Significance of Caspase-12 as an ER-Localized Caspase

Caspase-12 was identified as a caspase localized to the endoplasmic reticulum. nih.govnovusbio.com In rodents, it has been implicated as a key mediator of ER stress-induced apoptosis. nih.govresearchgate.net The prevailing model suggests that during severe ER stress, procaspase-12 is cleaved and activated. novusbio.com This activation can be mediated by the IRE1-TRAF2 complex or by the calcium-activated protease calpain. nih.govnih.gov Activated caspase-12 is then thought to cleave and activate downstream caspases, such as caspase-9, ultimately leading to the execution of apoptosis. novusbio.commedchemexpress.com

However, the role of caspase-12 in human ER stress-induced apoptosis is a subject of debate. The human CASP12 gene often contains a polymorphism that results in a truncated, inactive protein. wikipedia.org While a functional form of caspase-12 exists in some individuals of African descent, its widespread inactivation in other populations suggests a more nuanced role in human physiology. wikipedia.org

Discovery and Initial Characterization

Caspase-12 was identified as a member of the caspase family that clusters phylogenetically with inflammatory caspases, such as caspase-1, -4, -5, and -11. nih.gov It is a 48 kDa protein characterized by the presence of a caspase-associated recruitment domain (CARD) and two catalytic domains, p20 and p10. novusbio.com Initial studies suggested its primary role was in ER stress-induced apoptosis. frontiersin.org

However, its precise function has been a subject of some debate. While early research highlighted its pro-apoptotic role, later studies in Casp12 knockout mice suggested it might act as a suppressor of Caspase-1, influencing vulnerability to sepsis. frontiersin.org Further complicating its characterization is the fact that in most human populations, the CASP12 gene contains a single nucleotide polymorphism that results in a premature stop codon, leading to the expression of an inactive, truncated protein. uniprot.org A full-length, functional Caspase-12 protein is primarily found in individuals of African descent. uniprot.org Despite this, the study of murine Caspase-12, which is fully functional, has provided significant insights into ER stress-mediated cell death pathways relevant to various diseases. novusbio.com

Property Description References
Protein Family Caspase (Cysteine-aspartic protease) rndsystems.com
Sub-group Inflammatory Caspase novusbio.comnih.gov
Molecular Weight ~48 kDa novusbio.com
Domains Caspase-associated recruitment domain (CARD), p20 catalytic domain, p10 catalytic domain novusbio.com
Human Gene Status Commonly inactive due to a polymorphism; functional variant exists, mainly in populations of African descent. uniprot.org

Unique Localization and Activation in ER Stress

A defining feature of Caspase-12 is its specific localization to the outer, cytoplasmic-facing membrane of the endoplasmic reticulum. novusbio.comnih.gov This strategic positioning allows it to function as a direct sensor and transducer of ER-specific death signals.

Activation of Caspase-12 is intricately linked to the ER stress response. Conditions such as glucose starvation, hypoxia, disruptions in calcium homeostasis, or the accumulation of misfolded proteins trigger the UPR. nih.govnih.gov This response involves several sensor proteins on the ER membrane, including IRE1 (Inositol-requiring enzyme 1). nih.gov Upon sensing stress, IRE1 can recruit TNF receptor-associated factor 2 (TRAF2), which in turn interacts with and promotes the clustering and auto-cleavage of procaspase-12, leading to its activation. nih.gov Another proposed mechanism involves the activation of calpains, a class of calcium-dependent proteases, which can also cleave and activate procaspase-12. novusbio.comresearchgate.net

Once activated, Caspase-12 translocates from the ER to the cytosol. novusbio.com There, it is believed to initiate a caspase cascade by cleaving and activating downstream caspases, particularly procaspase-9. novusbio.commedchemexpress.com Activated caspase-9 then proceeds to cleave and activate effector caspases like caspase-3, which execute the final stages of apoptosis by dismantling the cell. novusbio.com

ER Stress Trigger Key Activating Molecules Downstream Effectors References
Misfolded Protein AccumulationIRE1, TRAF2Procaspase-9, Procaspase-3 novusbio.comnih.gov
Calcium Homeostasis DisruptionCalpainsProcaspase-9, Procaspase-3 novusbio.comresearchgate.net
Hypoxia, Glucose StarvationGeneral ER Stress SensorsProcaspase-9, Procaspase-3 nih.govnih.gov

Rationale for Targeting Caspase-12 in Research

The specific role of Caspase-12 in mediating a distinct, ER-centric apoptosis pathway makes it a compelling target for research into diseases where ER stress is a contributing factor. nih.gov A pivotal finding was that mice genetically deficient in Caspase-12 are significantly resistant to apoptosis induced by ER stress agents, yet their cells still undergo apoptosis in response to other stimuli that act via mitochondrial or death receptor pathways. nih.gov This demonstrates that Caspase-12 is an essential and specific component of the ER stress-induced death machinery.

This specificity has significant implications for various pathologies:

Neurodegenerative Diseases : ER stress is implicated in neuronal cell death in conditions like Alzheimer's disease. nih.gov Research has shown that Caspase-12 mediates apoptosis induced by the amyloid-beta protein, a key pathological hallmark of Alzheimer's. nih.gov

Ischemic Injury : Conditions involving a lack of oxygen and glucose, such as ischemic stroke, can induce ER stress and subsequent cell death. nih.gov

Inherited Retinal Degeneration : The accumulation of mutant proteins in photoreceptor cells can cause ER stress and activate Caspase-12, leading to retinal degeneration. arvojournals.orgnih.gov Studies have validated Caspase-12 as a therapeutic target, showing that its ablation can significantly delay photoreceptor cell death and preserve vision in mouse models of the disease. arvojournals.orgnih.govnih.gov

Given its central role in these pathological processes, the development and use of specific inhibitors are crucial for research. The compound Z-ATAD-FMK (Benzyloxycarbonyl-Ala-Thr-Ala-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor designed to specifically target Caspase-12. rndsystems.commedchemexpress.com By blocking Caspase-12 activity, researchers can dissect the precise contribution of the ER stress pathway to cell death in various experimental models and explore the potential therapeutic benefits of its inhibition. medchemexpress.com

Properties

Molecular Formula

C24H33N4O9F

Molecular Weight

540.54

Appearance

Solid powder

bioactivity

Inhibitor

Purity

>95%

sequence

ATAD (Modifications: N-terminal benzyloxycarbonyl; C-terminal FMK; Asp-4 = Asp(OMe))

solubility

Soluble in DMSO

source

Synthetic

storage

-20°C

Synonym

Z-ATAD-FMK, Inhibitor of Caspase 12, Inhibitor of Caspase12, Caspase12 Inhibitor (fluoromethylketone), Caspase inhibitor, ZATADFMK, Caspase-12 Inhibitor (fluoromethylketone), Z ATAD FMK

Origin of Product

United States

Caspase 12 Inhibitor Z Atad Fmk: Mechanism of Action and Selectivity in Research Models

Molecular Mechanism of Caspase-12 Inhibition by Z-ATAD-FMK

Z-ATAD-FMK is a cell-permeable peptide inhibitor specifically designed to target caspase-12. smallmolecules.com Its effectiveness stems from its unique chemical structure, which allows it to interact directly with the enzyme and disrupt its function.

Irreversible Binding to the Catalytic Site

At the heart of Z-ATAD-FMK's mechanism is its ability to form an irreversible bond with the catalytic site of caspase-12. rndsystems.cominvivogen.com This is facilitated by the fluoromethyl ketone (FMK) group present in its structure. rndsystems.com The FMK group acts as a reactive component, targeting a critical cysteine residue within the enzyme's active site. This covalent interaction permanently inactivates the caspase-12 enzyme, preventing it from participating in the apoptotic cascade. rndsystems.cominvivogen.com This irreversible nature ensures a sustained inhibition of caspase-12 activity within the experimental system. rndsystems.com

Impact on Caspase-12 Proteolytic Activity

By irreversibly binding to the catalytic site, Z-ATAD-FMK effectively neutralizes the proteolytic activity of caspase-12. medchemexpress.com Caspases are a family of cysteine proteases that, once activated, cleave specific substrate proteins, leading to the execution of apoptosis. rndsystems.com The inhibition of caspase-12 by Z-ATAD-FMK directly prevents the cleavage of its downstream targets, thereby halting the progression of the ER stress-induced apoptotic signal at this crucial juncture. medchemexpress.com

Downstream Molecular Effects of Z-ATAD-FMK on Caspase Cascades

The inhibition of caspase-12 by Z-ATAD-FMK has significant repercussions for the activation of other key caspases involved in the apoptotic process.

Attenuation of Caspase-3 Activation

Caspase-3 is a primary executioner caspase, responsible for many of the morphological changes observed during apoptosis. youtube.com Research has demonstrated that the inhibition of caspase-12 by Z-ATAD-FMK leads to a reduction in the activation of caspase-3. nih.gov This suggests that in the ER stress pathway, caspase-12 lies upstream of caspase-3, and its activation is a critical step for the subsequent activation of this key executioner caspase. By blocking caspase-12, Z-ATAD-FMK effectively dampens the signal that would otherwise lead to the proteolytic maturation and activation of caspase-3.

Modulation of Caspase-9 Activity

The relationship between Z-ATAD-FMK and caspase-9 is more complex and appears to be context-dependent. Caspase-9 is an initiator caspase typically associated with the mitochondrial or intrinsic apoptotic pathway. nih.gov Studies have shown that Z-ATAD-FMK can reduce the activity of caspase-9. medchemexpress.comabcam.com This suggests a potential crosstalk between the ER stress pathway, initiated by caspase-12, and the mitochondrial pathway involving caspase-9. The inhibition of caspase-12 may indirectly influence the factors that lead to the activation of caspase-9. However, it is important to note that some studies using other caspase inhibitors have shown that under certain conditions, the inhibition of effector caspases can paradoxically lead to an upregulation of caspase-9 activity, suggesting a complex feedback loop. nih.gov

Specificity and Potential Off-Target Considerations in Experimental Settings

While Z-ATAD-FMK is recognized as a specific inhibitor of caspase-12, it is crucial for researchers to consider its potential for off-target effects. abcam.com The peptide sequence (ATAD) is designed to mimic the substrate preference of caspase-12, enhancing its specificity. However, like many inhibitors, absolute specificity is challenging to achieve.

It is noteworthy that other caspase inhibitors with similar structures, such as Z-VAD-FMK, a pan-caspase inhibitor, can bind to a broader range of caspases. invivogen.com While Z-ATAD-FMK is more selective, the possibility of it inhibiting other caspases, particularly at higher concentrations, cannot be entirely dismissed. For instance, the related inhibitor Z-FA-FMK has been shown to inhibit effector caspases like -3, -6, and -7, but not initiator caspases -8 and -10, while only partially inhibiting caspase-9. nih.gov This highlights the importance of careful dose-response studies and the use of appropriate controls, such as the negative control peptide Z-FA-FMK, which inhibits cathepsins but not caspases, to validate the specific role of caspase-12 in an observed biological phenomenon. rndsystems.com

Furthermore, some research has indicated that certain caspase inhibitors might have effects independent of their caspase-inhibiting properties. nih.gov Therefore, interpreting data from experiments using Z-ATAD-FMK requires a comprehensive understanding of its primary mechanism of action as well as a cautious consideration of potential secondary or off-target effects.

Interactive Data Table: Research Findings on Z-ATAD-FMK and Caspase Interactions

Research Focus Model System Key Finding Reference
Mechanism of InhibitionIn vitro enzyme assaysZ-ATAD-FMK irreversibly binds to the catalytic site of caspases through its FMK group. rndsystems.cominvivogen.com
Effect on Caspase-12Rat model of intervertebral disc degenerationZ-ATAD-FMK prevents ER stress-mediated apoptosis by inhibiting caspase-12 activity. medchemexpress.com
Downstream Caspase-3Rat fetal hepatocytesInhibition of upstream caspases attenuates the activation of caspase-3. nih.gov
Downstream Caspase-9In vitro studiesZ-ATAD-FMK suppresses caspase-9 activity. medchemexpress.comabcam.com
Caspase-9 ModulationMouse embryonic fibroblastsThe pan-caspase inhibitor zVAD-fmk can up-regulate caspase-9 activity under certain conditions. nih.gov
Inhibitor SpecificityIn vitro caspase assaysZ-FA-FMK, a related inhibitor, shows selectivity for effector caspases over initiator caspases. nih.gov

Comparison with Broad-Spectrum Caspase Inhibitors (e.g., Z-VAD-FMK)

The utility of a specific inhibitor like Z-ATAD-FMK is best understood when compared to broad-spectrum or "pan-caspase" inhibitors, such as the widely used Z-VAD-FMK (Z-Val-Ala-Asp-FMK). nih.govpromega.com While both are cell-permeable, irreversible peptide-FMK inhibitors, their target range and, consequently, their experimental applications differ significantly. rndsystems.com

Z-ATAD-FMK is designed for specificity, targeting caspase-12 to allow for the dissection of its unique role in cellular pathways. In contrast, Z-VAD-FMK is a broad-spectrum inhibitor designed to block apoptosis by inhibiting a wide range of caspases, including caspases-1, -3, -7, -8, and -9. invivogen.comstressmarq.com This makes Z-VAD-FMK a useful tool for determining if a cell death process is caspase-dependent in general. promega.comstressmarq.com

However, the broad activity of Z-VAD-FMK can also be a limitation. By inhibiting multiple caspases simultaneously, it cannot be used to identify the specific caspases involved in a particular apoptotic pathway. Furthermore, research has shown that pan-caspase inhibitors like Z-VAD-FMK can have off-target effects. For instance, Z-VAD-FMK has been reported to inhibit other enzymes like N-glycanase 1 (NGLY1) and can trigger necroptosis, a form of programmed necrosis, by inhibiting caspase-8 in certain contexts. nih.govresearchgate.net The specificity of Z-ATAD-FMK helps to circumvent these issues when the focus of study is the ER-stress pathway mediated by caspase-12.

Validation through Gene Silencing Approaches (e.g., siRNA)

To ensure that the effects observed after treatment with a chemical inhibitor like Z-ATAD-FMK are genuinely due to the inhibition of its intended target, researchers employ validation techniques. nih.gov One of the most robust methods for this is gene silencing using small interfering RNA (siRNA). nih.gov This approach allows for the specific depletion of the target protein, in this case, caspase-12, providing a non-pharmacological comparison for the inhibitor's effects. researchgate.netnih.gov

The validation process involves designing an siRNA molecule that is complementary to the messenger RNA (mRNA) sequence of the caspase-12 gene. When introduced into cells, this siRNA molecule triggers the degradation of the caspase-12 mRNA, thereby preventing the synthesis of the caspase-12 protein. nih.gov The efficiency of this "knockdown" is typically confirmed at both the mRNA level (via RT-PCR) and the protein level (via Western blot). nih.gov

In Vitro Research Applications of Z Atad Fmk in Cellular Models

Investigation of ER Stress-Induced Apoptosis

ER stress is a condition that arises when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This cellular stress response can trigger apoptosis, a form of programmed cell death, through various signaling cascades, with caspase-12 being a key mediator in rodent models.

Pancreatic Beta-Cell Models (e.g., INS-1 cells)

Pancreatic beta-cells are responsible for producing and secreting insulin (B600854). Their dysfunction and death are central to the pathogenesis of diabetes. ER stress is a significant contributor to beta-cell apoptosis in this context.

In the rat insulinoma cell line, INS-1, which serves as a model for pancreatic beta-cells, studies have demonstrated that ER stress, induced by agents like tunicamycin (B1663573) and thapsigargin (B1683126), leads to apoptosis. Research has shown that the application of Z-ATAD-FMK significantly decreases this ER stress-induced apoptosis. medsci.org This finding highlights the critical role of caspase-12 in the apoptotic pathway triggered by ER stress in these cells. Furthermore, insulin itself has been found to protect against this form of apoptosis by decreasing the levels of caspase-12. medsci.org

The process of ER stress-induced apoptosis in INS-1 cells is intricately linked to mitochondrial function. Studies have revealed that ER stress induces mitochondrial hyperpolarization, a state of increased mitochondrial membrane potential. medsci.org This hyperpolarization is a key event in the apoptotic cascade. Importantly, treatment with insulin was shown to prevent this ER stress-induced mitochondrial hyperpolarization. medsci.org The use of Z-ATAD-FMK to inhibit caspase-12 and reduce apoptosis underscores the connection between the ER-stress pathway, mitochondrial dysfunction, and programmed cell death in pancreatic beta-cells. medsci.org

Neuronal Cell Models (e.g., Primary Mouse Astrocytes, PC12 cells, Hippocampal Neurons)

Neuronal cells are highly susceptible to ER stress, which is implicated in various neurodegenerative diseases and ischemic brain injury.

Oxygen-glucose deprivation (OGD) is an in vitro model that mimics the ischemic conditions of a stroke. In primary mouse astrocytes, exposure to OGD leads to increased cell injury and apoptosis, accompanied by a significant elevation in the protein levels of caspase-12. medsci.orgnih.gov Pretreatment of these astrocytes with Z-ATAD-FMK has been shown to attenuate the cell injury and apoptosis induced by OGD. medsci.orgnih.govresearchgate.net This protective effect is associated with a decrease in the levels of NLRP3, caspase-1, and IL-1β, components of the NLRP3 inflammasome, suggesting that Z-ATAD-FMK's neuroprotective action involves the inhibition of this inflammatory signaling pathway. medsci.orgnih.gov

The role of caspase-12 in ER stress-induced neuronal death has been investigated in various cell models, providing a strong rationale for the neuroprotective potential of inhibitors like Z-ATAD-FMK.

In differentiated PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla and often used as a model for neuronal cells, ER stress induced by thapsigargin leads to the processing and activation of caspase-12. nih.gov This activation is a critical step in the cell death pathway. nih.gov

Similarly, in immortalized hippocampal neuroblasts (HN9.10e cells), serum deprivation induces ER stress, leading to the cleavage and activation of procaspase-12, which precedes the activation of caspase-3 and apoptosis. nih.gov Studies have also shown that in primary cultures of hippocampal neurons, high glucose-induced ER stress leads to the upregulation of cleaved caspase-12, contributing to neuronal apoptosis. nih.gov

These findings collectively indicate that the inhibition of caspase-12 by compounds such as Z-ATAD-FMK represents a promising therapeutic strategy for mitigating ER stress-induced neurotoxicity.

Data Tables

Table 1: Effect of Z-ATAD-FMK on OGD-Induced Injury in Primary Mouse Astrocytes

Treatment GroupCell Injury (LDH Release)Apoptosis Rate
ControlBaselineBaseline
OGDIncreasedIncreased
OGD + Z-ATAD-FMKAttenuatedAttenuated
Data based on findings from a study on OGD injury in primary mouse astrocytes. medsci.orgnih.govresearchgate.net

Table 2: Key Research Findings on Z-ATAD-FMK in Cellular Models

Cell ModelConditionKey Finding with Z-ATAD-FMK/Caspase-12 InhibitionReference
INS-1 Pancreatic Beta-CellsER StressDecreased apoptosis medsci.org
Primary Mouse AstrocytesOxygen-Glucose DeprivationAttenuated cell injury and apoptosis medsci.orgnih.govresearchgate.net
PC12 CellsER StressCaspase-12 activation is a key step in apoptosis nih.gov
Hippocampal NeuronsER Stress/Serum DeprivationCaspase-12 activation precedes apoptosis nih.govnih.gov

Lung Epithelial Cell Models (e.g., MTECs)

In studies utilizing mouse tracheal epithelial cells (MTECs), Z-ATAD-FMK has been instrumental in demonstrating the role of caspase-12 in influenza virus-induced apoptosis. Research has shown that influenza virus infection triggers ER stress, leading to the activation of caspase-12. The application of Z-ATAD-FMK in these models resulted in a significant reduction in caspase-3 activation and subsequent apoptosis, confirming that the influenza virus mediates cell death through a caspase-12-dependent pathway. This inhibition of apoptosis by Z-ATAD-FMK occurred without affecting the levels of viral replication, isolating its effect to the host's apoptotic response.

Cell ModelInducing AgentKey Finding with Z-ATAD-FMK
Mouse Tracheal Epithelial Cells (MTECs)Influenza VirusInhibition of caspase-12 by Z-ATAD-FMK reduced caspase-3 activation and apoptosis.

Cardiomyocyte Models

In vitro studies on cardiomyocyte models have shed light on the mechanisms of trauma-induced apoptosis. When normal rat cardiomyocytes are cultured with traumatic plasma, there is a significant increase in apoptosis. Research has demonstrated that caspase-12 is activated at an early stage in this process, preceding the activation of other caspases like caspase-8 and caspase-9. The specific inhibition of caspase-12 with Z-ATAD-FMK was found to virtually abolish the apoptosis induced by the traumatic plasma. nih.gov This finding highlights the critical role of the ER stress pathway, initiated by caspase-12, in mediating cardiomyocyte death following trauma. nih.gov

Cell ModelInducing AgentEffect of Z-ATAD-FMK
Normal Rat CardiomyocytesTraumatic PlasmaVirtually abolished trauma-induced apoptosis. nih.gov

Modulation of Inflammatory Pathways

Caspase-12 is categorized as an inflammatory caspase, alongside caspases-1, -4, and -5 in humans and caspase-11 in mice. nih.govnih.govnih.gov These caspases are central to the innate immune response. nih.gov Z-ATAD-FMK has been instrumental in clarifying the multifaceted role of caspase-12 in inflammation.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers inflammatory responses. nih.govdovepress.com Studies have demonstrated that inhibiting caspase-12 with Z-ATAD-FMK can protect astrocytes from cell death and inhibit the activation of the NLRP3 inflammasome. nih.govresearchgate.net Pretreatment with Z-ATAD-FMK has been shown to decrease the levels of NLRP3, caspase-1, and the inflammatory cytokine IL-1β. nih.govresearchgate.net

Caspase-1 is a key component of the inflammasome, responsible for processing pro-inflammatory cytokines like pro-IL-1β into their active forms. nih.govyoutube.com The activation of the NLRP3 inflammasome leads to the auto-cleavage and activation of caspase-1. dovepress.com Research using Z-ATAD-FMK has revealed that caspase-12 can regulate the activation of the NLRP3 inflammasome, which in turn influences caspase-1 activity. nih.govresearchgate.net By inhibiting caspase-12, Z-ATAD-FMK indirectly modulates the activation of caspase-1 within the inflammasome complex. nih.govresearchgate.net

The role of caspase-12 in inflammation is complex and can be contradictory. Some studies suggest that caspase-12 acts as a negative regulator of inflammation. researchgate.net Conversely, other research indicates that caspase-12 can be a pro-inflammatory caspase, inducing the activation of caspase-1 and the secretion of IL-1β and IL-18. researchgate.net This suggests that the regulatory function of caspase-12 may be cell-type or context-dependent. The use of Z-ATAD-FMK in different experimental models is crucial for dissecting these differential roles. nih.govresearchgate.net

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various signals, including inflammatory cytokines, the IκB kinase (IKK) complex is activated. nih.gov

The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκB proteins. nih.gov This phosphorylation targets IκB for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov The activation of the IKK complex can be triggered by various upstream signals, including tumor necrosis factor-alpha (TNFα), which involves the ubiquitination of the receptor-interacting protein 1 (RIP1). nih.gov While the direct effect of Z-ATAD-FMK on the IKK complex is not explicitly detailed in the search results, the interplay between caspase-12 and inflammatory pathways like NF-κB is an active area of investigation. Given that caspase-12 is involved in inflammatory responses, it is plausible that its inhibition by Z-ATAD-FMK could have downstream effects on NF-κB signaling, potentially through crosstalk with inflammasome components that can influence NF-κB activation.

Degradation of IκBα Protein

In cellular models, the caspase-12 inhibitor Z-ATAD-FMK has been shown to influence the degradation of the Inhibitor of kappa B alpha (IκBα) protein. IκBα is a critical regulatory protein that sequesters the nuclear factor-kappa B (NF-κB) transcription factor in the cytoplasm, thereby inhibiting its activity. The degradation of IκBα is a pivotal step for the activation of NF-κB, a pathway implicated in inflammatory responses and cancer progression.

Research in human nasopharyngeal carcinoma (NPC) cells has demonstrated that caspase-12 can mediate the degradation of IκBα. nih.gov Overexpression of caspase-12 in these cells led to a significant increase in NF-κB activity, which was linked to the post-translational degradation of IκBα. nih.gov Conversely, the inhibition of caspase-12, including the use of a specific inhibitor, resulted in a marked increase in IκBα protein levels and reversed the degradation induced by phorbol-12-myristate-13-acetate (PMA), a potent activator of the NF-κB pathway. nih.gov This suppression of IκBα degradation by inhibiting caspase-12 consequently leads to a decrease in NF-κB activity. nih.govnih.gov These findings underscore a significant role for caspase-12 in the regulation of the NF-κB signaling pathway through its direct or indirect action on IκBα stability. nih.gov

Influence on Cell Differentiation and Extracellular Matrix Remodeling

Osteoblastic Cell Differentiation (e.g., MC3T3-E1 cells)

The this compound has been identified as a modulator of osteoblastic differentiation. Studies utilizing the pre-osteoblastic cell line MC3T3-E1, a well-established model for bone formation research, have revealed that caspase-12 is present in osteoblasts and plays a role in osteogenic processes. nih.govnih.gov The MC3T3-E1 cell line, derived from mouse calvaria, provides a robust system to study the molecular events of osteoblast maturation and matrix mineralization. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org

Pharmacological inhibition of caspase-12 in differentiated MC3T3-E1 cells with Z-ATAD-FMK has been shown to impact their osteogenic potential. nih.gov This suggests that caspase-12 activity is not only associated with apoptosis or inflammation but is also involved in the physiological processes of cell differentiation, particularly in bone development. nih.govnih.gov

The influence of Z-ATAD-FMK on osteoblastic differentiation is evident through its effects on key osteogenic markers. In MC3T3-E1 cells, the pharmacological inhibition of caspase-12 with Z-ATAD-FMK resulted in a statistically significant downregulation in the expression of several major osteogenic genes. nih.govnih.gov

Specifically, the expression of alkaline phosphatase (Alpl), an early marker of osteoblast differentiation crucial for matrix mineralization, was decreased. nih.govnih.govnih.govnih.gov Similarly, the expression of osteocalcin (B1147995) (Bglap), a late-stage marker associated with mature osteoblasts and bone matrix organization, was also significantly reduced upon caspase-12 inhibition. nih.govnih.gov Furthermore, the expression of Phex (phosphate-regulating endopeptidase homolog, X-linked), a gene critical for bone and dentin mineralization, was also downregulated. nih.govnih.gov The reduction in alkaline phosphatase expression was further confirmed at the protein activity level. nih.gov

These findings indicate that caspase-12 is a positive regulator of these essential osteoblastic genes, and its inhibition by Z-ATAD-FMK can attenuate the osteogenic differentiation program in MC3T3-E1 cells. nih.govnih.gov

Table 1: Effect of Caspase-12 Inhibition on Osteogenic Markers in MC3T3-E1 Cells

Osteogenic MarkerFunctionEffect of Z-ATAD-FMK TreatmentReference
Alkaline Phosphatase (ALP)Early marker, essential for matrix mineralization.Decreased expression and activity. nih.govnih.gov
Osteocalcin (OCN)Late marker, involved in bone matrix maturation.Decreased expression. nih.govnih.gov
PhexRegulates phosphate (B84403) and mineralization.Decreased expression. nih.govnih.gov

Matrix Metalloproteinase (MMP) Expression and Cell Invasion

The inhibition of caspase-12 by Z-ATAD-FMK also extends to the regulation of extracellular matrix remodeling enzymes, specifically matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix and are fundamentally involved in processes such as tissue remodeling, cell migration, and invasion. nih.govnih.gov

Research has established a link between caspase-12 activity and the expression and activity of MMP-9 and its endogenous inhibitor, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1). The balance between MMP-9 and TIMP-1 is crucial for controlling proteolytic activity and maintaining tissue homeostasis. researchgate.netnih.govmdpi.comnih.govnih.gov

In studies on human nasopharyngeal carcinoma cells, inhibition of caspase-12 with a specific inhibitor led to a marked decrease in the protein levels of MMP-9 that were induced by PMA. nih.govnih.gov This effect was tied to the stabilization of IκBα and subsequent inhibition of the NF-κB pathway, which is a known regulator of MMP-9 expression. nih.gov This indicates that Z-ATAD-FMK can indirectly suppress MMP-9 expression by interfering with the caspase-12/NF-κB signaling axis, thereby potentially reducing cell invasion. nih.gov

Furthermore, studies have shown that caspase-12 can directly impact TIMP-1. In neuronal cells under endoplasmic reticulum stress, caspase-12 was found to degrade TIMP-1. nih.gov The pharmacological inhibition of caspase-12 with Z-ATAD-FMK resulted in an increase in TIMP-1 levels. nih.gov By preventing the degradation of TIMP-1, Z-ATAD-FMK can lead to enhanced inhibition of MMP activity, further contributing to the regulation of extracellular matrix remodeling. nih.gov

Table 2: Influence of Z-ATAD-FMK on MMP-9 and TIMP-1

MoleculePrimary FunctionEffect of Z-ATAD-FMK TreatmentReference
MMP-9Degrades extracellular matrix, promotes cell invasion.Decreased expression. nih.govnih.gov
TIMP-1Endogenous inhibitor of MMPs, including MMP-9.Increased levels (by preventing degradation). nih.gov

In Vivo Research Applications of Z Atad Fmk in Animal Models

Neuroprotection Studies

The role of caspase-12 as a mediator of neuronal apoptosis has prompted investigations into the neuroprotective potential of its inhibitors. While direct studies on Z-ATAD-FMK in certain neuroprotection models are limited, the broader field points towards the significance of caspase-12 inhibition.

Organ Injury and Dysfunction Models

Z-ATAD-FMK has been instrumental in elucidating the mechanisms of cell death in various models of organ damage, particularly in the context of trauma.

Research has identified a critical role for caspase-12 in the secondary cardiac injury that follows physical trauma. In a rat model of trauma, the activation of caspase-12 in cardiomyocytes was found to be an early event, preceding the activation of other key apoptotic enzymes. nih.gov

A key study demonstrated that the administration of the specific caspase-12 inhibitor, Z-ATAD-FMK, effectively abolished trauma-induced cardiomyocyte apoptosis. nih.gov In this research, cardiomyocytes from normal rats were cultured with plasma from traumatized rats (traumatic plasma), which led to a significant increase in apoptosis. However, when these cells were co-incubated with Z-ATAD-FMK, the apoptotic rate was markedly reduced. nih.gov This finding directly implicates caspase-12 as a crucial mediator of myocyte death in the aftermath of trauma.

Treatment GroupOutcomeReference
Traumatic PlasmaIncreased cardiomyocyte apoptosis nih.gov
Traumatic Plasma + Z-ATAD-FMKAbolished cardiomyocyte apoptosis nih.gov

The same study established a significant negative correlation between the activity of myocardial caspase-12 and cardiac function following trauma. nih.gov As caspase-12 activity increased in the heart tissue of traumatized rats, there was a corresponding decline in cardiac performance, as measured by key functional parameters. This inverse relationship underscores the detrimental impact of caspase-12 activation on heart function and suggests that its inhibition could be a promising therapeutic approach to mitigate secondary cardiac injury after trauma. nih.gov

Methodological Considerations in Z Atad Fmk Research

Experimental Dosing and Application Routes in Cell Culture and Animal Models

The effective use of Z-ATAD-FMK in research necessitates careful consideration of its application in different experimental systems. As a cell-permeable inhibitor, it can be directly introduced to cells grown in culture. rndsystems.com In in vitro studies, Z-ATAD-FMK is typically dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO) and then added to the cell culture medium at specific concentrations. abcam.compromega.com For instance, researchers often pre-treat cell cultures with the inhibitor for a set period before inducing apoptosis or the cellular process being studied. researchgate.netresearchgate.net This allows the inhibitor to enter the cells and be present to block caspase-12 activation.

In animal models, the route of administration is chosen to ensure the compound reaches the target tissue. Common application routes include intraperitoneal (IP) injection, which allows for systemic distribution. The inhibitor is active in vivo, enabling studies on its effects within a whole organism. abcam.com The design of these experiments often involves administering Z-ATAD-FMK prior to inducing a condition, such as ischemia, to determine if inhibiting caspase-12 provides a protective effect. medchemexpress.com

Table 1: Examples of Z-ATAD-FMK Application in Research

Model System Application Method Purpose of Application Reference
Cell Culture (e.g., Renal Proximal Tubule Cells)Pre-treatment in culture mediumTo determine the role of caspases in toxicant-induced apoptosis researchgate.net
Cell Culture (e.g., Macrophages)Pre-treatment in culture mediumTo investigate the effect of caspase inhibition on ATP-induced cell death researchgate.net
Animal Model (Rat)Systemic administrationTo study the involvement of ER stress and caspases in intervertebral disc degeneration medchemexpress.com

Biochemical Assays for Caspase Activity Measurement

To confirm that Z-ATAD-FMK is effectively inhibiting its target, researchers employ biochemical assays designed to measure caspase activity directly.

Fluorometric assays offer a sensitive method for quantifying caspase activity. nih.gov These assays utilize a substrate peptide sequence recognized by the caspase, in this case, ATAD (Ala-Thr-Ala-Asp), which is conjugated to a fluorescent reporter molecule like 7-amino-4-trifluoromethyl coumarin (B35378) (AFC). abcam.comcephamls.com In its intact form, the substrate emits light at one wavelength (e.g., blue light at 400 nm). abcam.comcephamls.com When an active caspase (like caspase-12) cleaves the ATAD sequence, the free AFC molecule is released and emits fluorescence at a different, detectable wavelength (e.g., yellow-green light at 505 nm). abcam.comcephamls.com The increase in this second wavelength's fluorescence intensity is directly proportional to the caspase activity in the sample. cephamls.com

A related tool, FITC-ATAD-FMK, is a fluorescently labeled inhibitor. This molecule combines the caspase-12 targeting sequence with a fluorescein (B123965) isothiocyanate (FITC) tag. promega.com This allows researchers to visualize the location of activated caspases within a cell using techniques like fluorescence microscopy or flow cytometry, as the inhibitor will irreversibly bind to them. promega.comnih.gov

Table 2: Principles of Fluorometric Caspase-12 Assays

Component Function Detection Principle Reference
ATAD-AFC SubstratePeptide sequence cleaved by active Caspase-12Cleavage releases free AFC, causing a shift in fluorescence emission from ~400 nm to ~505 nm abcam.comcephamls.com
FITC-ATAD-FMKFluorescently labeled irreversible inhibitorBinds to active Caspase-12, allowing for visualization of active enzyme location via fluorescence promega.comnih.gov

Western Blot Analysis for Cleaved Caspase Forms

Western blotting is a fundamental technique used to detect the activation of caspases. youtube.com Caspases are produced as inactive zymogens, or "pro-caspases," which are larger proteins. rndsystems.com Upon activation, these pro-caspases are cleaved into smaller, active subunits. youtube.comresearchgate.net

Researchers can use antibodies that specifically recognize either the full-length pro-caspase or the smaller, cleaved fragments. researchgate.netresearchgate.net In a typical experiment, cell lysates are prepared from control and Z-ATAD-FMK-treated samples. These proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with the specific antibodies. A decrease in the band corresponding to the pro-caspase and/or an increase in the bands for the cleaved forms indicates that caspase activation has occurred. youtube.comresearchgate.net In the presence of an effective inhibitor like Z-ATAD-FMK, the amount of cleaved caspase would be expected to decrease compared to an untreated, apoptosis-induced control. This method provides clear visual evidence of the inhibitor's effect on the caspase activation cascade.

Cellular Assays for Apoptosis and Viability

Annexin V/Propidium Iodide (PI) staining is a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells. nih.govnih.gov The assay relies on two key cellular changes during apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (B164497), which is normally on the inner side of the cell membrane, flips to the outer surface. Annexin V is a protein that has a high affinity for phosphatidylserine and, when labeled with a fluorescent tag (like FITC), it can identify these early apoptotic cells. nih.gov

Propidium Iodide is a fluorescent dye that stains DNA but cannot cross the intact membrane of a live or early apoptotic cell. nih.gov In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus red. nih.gov By staining cells with both Annexin V and PI, researchers can distinguish different cell populations:

Live cells: Unstained (Annexin V-negative, PI-negative)

Early apoptotic cells: Stained with Annexin V only (Annexin V-positive, PI-negative)

Late apoptotic/necrotic cells: Stained with both (Annexin V-positive, PI-positive)

Studies using Z-ATAD-FMK can employ this assay to quantify the reduction in apoptotic cells, demonstrating the inhibitor's protective effects. researchgate.net

The Lactate Dehydrogenase (LDH) release assay is a common method for measuring cytotoxicity, or cell death, which results from the loss of plasma membrane integrity. nih.govabcam.com LDH is a stable enzyme present in the cytoplasm of all cells. abcam.com When a cell's membrane is damaged, as occurs in late apoptosis or necrosis, LDH is released into the surrounding culture medium. ozbiosciences.com

The assay measures the amount of LDH in the medium by providing its substrate (lactate) and a reagent (a tetrazolium salt) that gets converted into a colored formazan (B1609692) product in an LDH-dependent reaction. nih.gov The amount of color produced is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells. ozbiosciences.com In studies involving Z-ATAD-FMK, a reduction in LDH release in treated samples compared to untreated controls indicates that the inhibitor is preventing cell death. researchgate.netnih.gov

TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a critical method for detecting DNA fragmentation, which is a hallmark of the later stages of apoptosis. mdpi.com This technique is widely employed in research involving Z-ATAD-FMK to quantify the extent of apoptotic cell death and to assess the inhibitor's cytoprotective effects. The assay labels the free 3'-hydroxyl termini of DNA strands, which are generated during the cleavage of genomic DNA by endonucleases in apoptotic cells. mdpi.com

In the context of Z-ATAD-FMK studies, the TUNEL assay serves as a quantitative endpoint to measure the inhibitor's efficacy in preventing apoptosis. For instance, in cellular models of endoplasmic reticulum (ER) stress, treatment with an apoptosis-inducing agent would lead to a significant increase in the number of TUNEL-positive cells. The concurrent application of Z-ATAD-FMK is hypothesized to reduce this number, providing direct evidence of its ability to block the Caspase-12-mediated apoptotic pathway. The results are often visualized using fluorescence microscopy, where apoptotic nuclei are brightly labeled, or quantified by flow cytometry, which allows for the analysis of a large number of cells. nih.gov

While the TUNEL assay is a powerful tool, it is important to note that DNA fragmentation is not exclusively a feature of apoptosis and can occur in other forms of cell death. nih.gov Therefore, findings from TUNEL assays are often corroborated with other markers of apoptosis, such as caspase activation, to provide a more comprehensive understanding of the cell death mechanism being inhibited by Z-ATAD-FMK. mdpi.com

Molecular Biology Techniques for Pathway Analysis

To elucidate the molecular mechanisms through which Z-ATAD-FMK exerts its effects, researchers employ a variety of molecular biology techniques. These methods are essential for analyzing changes in gene and protein expression within signaling pathways downstream of Caspase-12 activation.

Gene Expression Analysis (e.g., RT-PCR, PCR Array)

Gene expression analysis is fundamental to understanding how the inhibition of Caspase-12 by Z-ATAD-FMK alters cellular signaling pathways at the transcriptional level.

PCR Arrays: These arrays allow for the simultaneous analysis of the expression of a focused panel of genes, typically between 84 and 370, related to a specific pathway, such as apoptosis, inflammation, or ER stress. qiagen.com In Z-ATAD-FMK research, a PCR array for an apoptosis pathway could be used to compare gene expression profiles between cells undergoing ER stress, cells treated with Z-ATAD-FMK, and control cells. This can reveal broad changes in the expression of pro-apoptotic and anti-apoptotic genes, providing a comprehensive view of the transcriptional consequences of Caspase-12 inhibition. The high-quality primer design in these arrays ensures specific and efficient amplification under uniform cycling conditions. youtube.com

Real-Time Polymerase Chain Reaction (RT-PCR): Following the broad screening provided by PCR arrays, quantitative RT-PCR (qRT-PCR) is used to validate the expression changes of specific genes of interest. nih.gov For example, if a PCR array indicates that Z-ATAD-FMK treatment prevents the upregulation of the pro-apoptotic gene Bax and the downregulation of the anti-apoptotic gene Bcl-2, qRT-PCR would be used to confirm and precisely quantify these changes. This method relies on the reverse transcription of RNA into complementary DNA (cDNA), followed by amplification and quantification using a fluorescent reporter. nih.gov The relative expression of the target gene is typically normalized to one or more stable housekeeping genes. nih.gov

Immunofluorescence and Immunohistochemistry

Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful imaging techniques used to visualize the expression level and subcellular localization of specific proteins within cells (IF) and tissues (IHC). These methods are crucial for validating at the protein level the pathway alterations suggested by gene expression analyses in Z-ATAD-FMK research.

In studies investigating the link between Caspase-12 and the NF-κB pathway, for example, IF can be used to track the location of the p65 subunit of NF-κB. In unstimulated cells, NF-κB is typically sequestered in the cytoplasm. Upon activation, the p65 subunit translocates to the nucleus to regulate gene expression. nih.gov By treating cells with an ER stress inducer in the presence or absence of Z-ATAD-FMK, researchers can use IF with an anti-p65 antibody to visualize whether Caspase-12 inhibition prevents this nuclear translocation, thereby inhibiting NF-κB activation. Similarly, IHC can be applied to tissue sections to assess the in vivo effects of Z-ATAD-FMK on the expression and localization of key pathway proteins in disease models.

Luciferase Reporter Assays for NF-κB Activity

To specifically and quantitatively measure the transcriptional activity of the NF-κB pathway, luciferase reporter assays are widely used. nih.govmoleculardevices.com These assays are instrumental in determining whether the inhibitory effects of Z-ATAD-FMK on inflammatory or apoptotic processes are mediated through the suppression of NF-κB.

The principle of this assay involves transfecting cells with a plasmid vector containing the firefly luciferase gene under the control of a promoter with multiple copies of the NF-κB response element. bpsbioscience.combpsbioscience.com When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the transcription of the luciferase gene. The amount of luciferase protein produced, which is directly proportional to NF-κB transcriptional activity, is then quantified by measuring the light emitted upon the addition of a luciferin (B1168401) substrate. nih.gov

To control for variations in transfection efficiency and cell number, a second reporter plasmid, typically expressing Renilla luciferase from a constitutive promoter, is often co-transfected. moleculardevices.com In a typical experiment, cells transfected with the NF-κB reporter are stimulated to induce NF-κB activity (e.g., with TNF-α or an ER stress agent) with or without pre-treatment with Z-ATAD-FMK. A reduction in the luciferase signal in the Z-ATAD-FMK-treated group would indicate that Caspase-12 inhibition interferes with the NF-κB signaling pathway.

siRNA-Mediated Gene Silencing for Target Validation

Small interfering RNA (siRNA) is a powerful tool used for target validation in drug discovery and functional genomics. nih.govresearchgate.net In the context of Z-ATAD-FMK research, siRNA-mediated gene silencing is used to confirm that the observed cellular effects of the inhibitor are specifically due to its action on Caspase-12.

By introducing a synthetic siRNA molecule designed to target the messenger RNA (mRNA) of Caspase-12, researchers can trigger the degradation of this specific mRNA, leading to a significant reduction or "knockdown" of Caspase-12 protein expression. This process of RNA interference provides a genetic approach to mimic the pharmacological inhibition achieved by Z-ATAD-FMK. nih.gov

Future Directions and Research Gaps in Caspase 12 Inhibitor Z Atad Fmk Studies

Elucidating Complex Interplay with Other Caspase Pathways and Regulatory Molecules

A primary research frontier is to unravel the detailed molecular crosstalk between Caspase-12 inhibition and other cell death pathways. While Z-ATAD-FMK is specific to Caspase-12, its effects ripple through the complex network of apoptotic signaling. It has been demonstrated that Z-ATAD-FMK prevents ER stress-mediated apoptosis not only by inhibiting Caspase-12 but also by reducing the activity of Caspase-9, a key initiator caspase in the mitochondrial (intrinsic) apoptosis pathway. medchemexpress.comabcam.com Furthermore, studies in primary astrocytes subjected to oxygen-glucose deprivation showed that Z-ATAD-FMK treatment attenuated the levels of cleaved Caspase-3, the primary executioner caspase. nih.gov

However, the precise sequence and dependency of these events remain unclear. Future studies should investigate:

Hierarchical Relationship: Does Caspase-12 inhibition by Z-ATAD-FMK directly prevent Caspase-9 activation, or is this an indirect effect mediated by other factors? Research has shown that in some models of ER stress, Caspase-12 activation occurs downstream of mitochondrial events and Apaf-1, the core of the apoptosome that activates Caspase-9. biologists.com This suggests a complex feedback loop rather than a simple linear pathway.

Regulatory Molecules: The influence of key regulatory protein families, such as the Bcl-2 family and Inhibitor of Apoptosis Proteins (IAPs), on the efficacy of Z-ATAD-FMK needs systematic investigation. fishersci.comfrontiersin.org For instance, how does the expression level of anti-apoptotic proteins like Bcl-2 or pro-apoptotic proteins like Bax and Bak modulate the cellular response to Z-ATAD-FMK during ER stress?

Crosstalk with Extrinsic Pathway: The interaction with the death receptor (extrinsic) pathway, initiated by ligands like TNF-α and FasL and executed by Caspase-8, is largely unexplored in the context of Z-ATAD-FMK. frontiersin.orgmdpi.com Since TNF-α can induce ER stress, understanding how Z-ATAD-FMK affects this interplay is crucial. rndsystems.com

Research QuestionKey Interacting Molecules/PathwaysPotential Experimental Approach
What is the directness of Z-ATAD-FMK's effect on Caspase-9?Caspase-9, Apaf-1, Cytochrome cUtilize cell-free systems to determine direct inhibition; employ Apaf-1 or Caspase-9 knockout cells treated with Z-ATAD-FMK under ER stress.
How do Bcl-2 family proteins modulate the effects of Z-ATAD-FMK?Bcl-2, Bcl-xL, Bax, BakOverexpress or knockdown Bcl-2 family members in cells treated with an ER stressor and Z-ATAD-FMK, followed by apoptosis assays.
Does inhibiting Caspase-12 with Z-ATAD-FMK affect the Caspase-8-mediated extrinsic pathway?Caspase-8, FADD, TRADD, TNF-αCo-treat cells with TNF-α and Z-ATAD-FMK and measure Caspase-8 activation and downstream signaling.
How does Z-ATAD-FMK impact the feedback loops between initiator and executioner caspases?Caspase-3, Caspase-6, Caspase-7In Z-ATAD-FMK treated cells, analyze the processing and activity of multiple executioner caspases and their known feedback cleavage of initiator caspases.

Exploring Non-Apoptotic Functions of Caspase-12 Inhibition Beyond Cell Death

Emerging evidence suggests that caspases participate in numerous non-apoptotic processes, including cell differentiation, proliferation, and inflammation. nih.govnih.gov This necessitates a shift in focus for Z-ATAD-FMK research, moving beyond its role in preventing cell death to exploring how it modulates these other vital cellular functions.

A significant area of interest is inflammation. Caspase-12 is classified as an inflammatory caspase, and its inhibition may have profound effects on immune responses. invivogen.com

Inflammasome Regulation: In a model of ischemic injury in astrocytes, Z-ATAD-FMK was found to inhibit the activation of the NLRP3 inflammasome and subsequent production of the inflammatory cytokine IL-1β. nih.gov

NF-κB Pathway: Research in nasopharyngeal carcinoma cells has shown that human Caspase-12 can enhance the activity of NF-κB, a central regulator of inflammation. nih.gov This effect was negated by treatment with Z-ATAD-FMK, indicating a direct role for Caspase-12 activity in this inflammatory signaling pathway. nih.gov

Future research should expand on these findings to determine the broader immunomodulatory effects of Z-ATAD-FMK. Investigating its impact on cytoskeletal remodeling, cell differentiation, and synaptic plasticity are also critical future directions, given the established non-apoptotic roles of other caspases in these areas. nih.govfrontiersin.org

Non-Apoptotic ProcessKnown/Potential Role of Caspase-12 Inhibition (Z-ATAD-FMK)Future Research Questions
Inflammation Inhibits NLRP3 inflammasome activation in astrocytes. nih.gov Abrogates Caspase-12-mediated enhancement of NF-κB activity. nih.govWhat is the effect of Z-ATAD-FMK on macrophage and microglial activation? Does it alter the production of a wider range of cytokines and chemokines in vivo?
Cell Differentiation The role of Caspase-12 is largely unknown, but other caspases are involved in the differentiation of myoblasts, keratinocytes, and neurons. nih.govDoes treatment with Z-ATAD-FMK affect the terminal differentiation of cell types known to be under high ER stress, such as plasma cells or pancreatic beta-cells?
Synaptic Plasticity Non-lethal caspase activation is implicated in synaptic processes like long-term depression. nih.govfrontiersin.org ER stress is a known factor in neurodegenerative diseases.Could Z-ATAD-FMK modulate synaptic plasticity in models of neurodegeneration where ER stress is a prominent feature? Does it affect memory formation or cognitive functions?

Investigation in a Broader Spectrum of Disease Models with ER Stress Involvement

While Z-ATAD-FMK has shown promise in specific models, its potential applicability spans a wide range of pathologies characterized by chronic or acute ER stress. Future research must validate its efficacy in a more diverse set of preclinical disease models.

Neurodegenerative Diseases: ER stress is a key pathological feature of diseases like Alzheimer's, Parkinson's, and prion diseases. nih.govnih.gov A specific Caspase-12 inhibitor has been shown to suppress neurotoxicity induced by amyloid-beta in organotypic hippocampal cultures, providing a strong rationale for testing Z-ATAD-FMK in transgenic mouse models of Alzheimer's disease. nih.gov

Ischemia-Reperfusion Injury: The utility of Z-ATAD-FMK has been demonstrated in models of oxygen-glucose deprivation/reperfusion in the brain (astrocytes) and is implicated in cardiac ischemia. nih.govnih.gov Further in vivo studies in models of stroke, myocardial infarction, and kidney reperfusion injury are warranted to assess its organ-protective effects. abcam.comfrontiersin.org

Metabolic Diseases: Chronic ER stress in pancreatic β-cells and hepatocytes contributes to the pathogenesis of type 2 diabetes and non-alcoholic fatty liver disease. Investigating whether Z-ATAD-FMK can preserve β-cell function or prevent liver damage in diet-induced obesity models is a logical next step.

Conformational Diseases: Genetic disorders like Z alpha 1-antitrypsin deficiency, which lead to the accumulation of misfolded protein in the ER, are prime candidates for therapeutic strategies targeting ER stress-induced cell death. medchemexpress.com

Comparative Studies with Novel Caspase-12 Modulators

Z-ATAD-FMK is a critical research tool, but it is not the only molecule that can influence the Caspase-12 pathway. To establish its potential as a unique therapeutic agent, rigorous comparative studies are essential.

The landscape of caspase inhibitors includes broad-spectrum inhibitors like Z-VAD-FMK, which targets multiple caspases, and more selective inhibitors. invivogen.comfrontiersin.org However, direct, head-to-head comparisons with Z-ATAD-FMK are scarce. Future research should aim to clarify the relative potency, specificity, and off-target effects of Z-ATAD-FMK versus other compounds.

Furthermore, other molecules that modulate Caspase-12 activity or expression, such as Tauroursodeoxycholate (TUDCA), which reduces Caspase-12 expression, should be included in these comparative analyses. medchemexpress.com Such studies would help to determine whether direct enzymatic inhibition by Z-ATAD-FMK offers advantages over indirect modulation of the pathway. The development of novel, non-peptidic small molecule inhibitors of Caspase-12 is a significant research goal, and Z-ATAD-FMK will serve as the benchmark against which these new chemical entities will be measured. scbt.com

Development of Advanced Research Tools for Caspase-12 Mechanism Probing

Progress in understanding the nuanced roles of Caspase-12 and the precise mechanism of Z-ATAD-FMK is contingent on the development of more sophisticated research tools.

Advanced Imaging Probes: While fluoromethylketone (FMK)-derivatized peptides are useful, there is a need for next-generation probes. rndsystems.com This includes developing highly specific, activatable fluorescent or bioluminescent probes for real-time, in vivo imaging of Caspase-12 activity. Techniques like Fluorescence Resonance Energy Transfer (FRET) have been used to create genetically encoded caspase sensors, and this technology could be adapted specifically for Caspase-12. nih.govnih.gov

Proteomic and Genetic Tools: Advanced mass spectrometry-based proteomics can be employed to identify the complete substrate profile (the "degradome") of Caspase-12 in different cell types and disease states, revealing novel functions. This would clarify which downstream pathways are specifically blocked by Z-ATAD-FMK. nih.gov Furthermore, the application of CRISPR/Cas9 technology to generate cell lines and animal models with precise mutations in the Caspase-12 gene, including mutations at the Z-ATAD-FMK binding site, would provide invaluable tools for validating the inhibitor's specificity and mechanism of action.


Q & A

Basic Research Questions

Q. What are the recommended concentrations and treatment protocols for Z-ATAD-FMK in in vitro studies?

  • Methodological Answer : Z-ATAD-FMK is typically used at concentrations ranging from 0.05–10 μM in cell culture models. For example, in primary mouse astrocytes exposed to oxygen-glucose deprivation (OGD), pretreatment with 5 μM Z-ATAD-FMK for 24 hours significantly reduced NLRP3 inflammasome activation and apoptosis . Lower concentrations (0.05–0.5 μM) are effective in mitigating caspase-12-mediated apoptosis in retinal pigment epithelial cells . Always dissolve the inhibitor in DMSO (stock solution: 20 mM) and dilute in culture medium to avoid solvent toxicity .

Q. How should Z-ATAD-FMK be prepared and stored to ensure stability?

  • Methodological Answer :

  • Storage : Lyophilized powder should be stored at -20°C and protected from light and moisture. Reconstituted solutions in DMSO are stable for up to 12 months at -20°C .
  • Preparation : Dissolve the inhibitor in sterile DMSO to a stock concentration of 20 mM , then dilute in cell culture medium to the working concentration. For studies using purified enzymes, add esterase to hydrolyze the methyl ester group and activate the inhibitor .

Q. What experimental models are commonly used to study ER stress-induced apoptosis with Z-ATAD-FMK?

  • Methodological Answer : Key models include:

  • Ischemic Stroke : Primary astrocytes subjected to OGD to mimic ischemia/reperfusion injury .
  • Hyperglycemia-Induced Apoptosis : Nucleus pulposus cells treated with 100 mM glucose to simulate diabetic intervertebral disc degeneration .
  • Chemical Toxicity : Paraquat-induced liver injury in rats, where Z-ATAD-FMK reduces caspase-12 expression and oxidative stress markers (e.g., MDA, SOD) .

Advanced Research Questions

Q. How does Z-ATAD-FMK modulate NLRP3 inflammasome activation in ischemic stroke models?

  • Methodological Answer : In primary mouse astrocytes, Z-ATAD-FMK pretreatment (5 μM, 24 hours) inhibits caspase-12-mediated cleavage of caspase-3 and suppresses NLRP3 inflammasome components (NLRP3, caspase-1, IL-1β) during OGD. This suggests cross-talk between ER stress and inflammasome pathways. Key validation steps include Western blotting for NLRP3 and ELISA for IL-1β .

Q. What conflicting data exist regarding Z-ATAD-FMK's role in apoptosis under different stress conditions?

  • Methodological Answer :

  • Pro-Apoptotic Synergy : In cancer cells, Z-ATAD-FMK enhances TRAIL-induced apoptosis when combined with mdivi-1 (a mitochondrial division inhibitor), suggesting caspase-12 activation amplifies extrinsic apoptosis pathways .
  • Anti-Apoptotic Effects : In non-cancer models (e.g., astrocytes, liver cells), Z-ATAD-FMK reduces apoptosis by blocking ER stress markers (GRP78, CHOP) .
  • Resolution : Cell type-specific ER stress thresholds and crosstalk with mitochondrial pathways may explain discrepancies. Include controls like Z-VAD-FMK (pan-caspase inhibitor) to isolate caspase-12-specific effects .

Q. What methodological controls are critical for ensuring specificity in caspase-12 inhibition studies?

  • Methodological Answer :

  • Negative Controls : Use DMSO-only treated cells to rule out solvent effects.
  • Specificity Controls : Compare with inhibitors targeting related caspases (e.g., Z-IETD-FMK for caspase-8) .
  • Validation : Confirm caspase-12 inhibition via Western blot (reduced cleaved caspase-12) and fluorometric assays (e.g., CaspGLOW kit) .
  • Off-Target Checks : Monitor mitochondrial apoptosis markers (e.g., cytochrome c release) to ensure Z-ATAD-FMK does not inadvertently activate intrinsic pathways .

Key Considerations for Experimental Design

  • Dose Optimization : Perform dose-response curves (e.g., 0.05–10 μM) to identify cell type-specific effective concentrations .
  • Temporal Dynamics : Pre-incubate cells with Z-ATAD-FMK for 24 hours before inducing stress to ensure adequate caspase-12 inhibition .
  • Combination Therapies : Explore synergies with ER stress inducers (e.g., tunicamycin) or mitochondrial modulators (e.g., mdivi-1) to dissect pathway interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.